molecular formula C17H15FN6S B286747 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Numéro de catalogue B286747
Poids moléculaire: 354.4 g/mol
Clé InChI: CCMODKJLHXCSET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole, also known as FIT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FIT belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the activity of several key enzymes involved in cancer progression, including topoisomerase II, cyclin-dependent kinases, and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce tumor growth and metastasis, as well as improve survival rates. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo. Further studies are needed to optimize the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties.

Orientations Futures

There are several future directions for the research and development of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole. One potential direction is the investigation of the synergistic effects of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the optimization of the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole and its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion
In conclusion, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have anticancer and anti-inflammatory properties, and further studies are needed to optimize its formulation and investigate its potential applications in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-fluoroaniline and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Applications De Recherche Scientifique

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have reported the anticancer activity of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole against various cancer cell lines, including breast, lung, and colon cancer. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic.

Propriétés

Formule moléculaire

C17H15FN6S

Poids moléculaire

354.4 g/mol

Nom IUPAC

6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3

Clé InChI

CCMODKJLHXCSET-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

SMILES canonique

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.